Cas no 146391-91-5 (4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile)
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarbonitrile,1,6-dihydro-4-hydroxy-6-oxo-
- 3-Pyridinecarbonitrile,1,6-dihydro-4-hydroxy-6-oxo-(9CI)
- 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 4,6-Dihydroxynicotinonitrile
- YQAJUEYKLZAWPQ-UHFFFAOYSA-N
- 4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 1,6-dihydro-4-hydroxy-6-oxo-
- 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
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- Inchi: 1S/C6H4N2O2/c7-2-4-3-8-6(10)1-5(4)9/h1,3H,(H2,8,9,10)
- InChI Key: YQAJUEYKLZAWPQ-UHFFFAOYSA-N
- SMILES: OC1=CC(NC=C1C#N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 279
- Topological Polar Surface Area: 73.1
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF22821-1g |
3-Pyridinecarbonitrile,1,6-dihydro-4-hydroxy-6-oxo-(9CI) |
146391-91-5 | >95% | 1g |
$276.00 | 2024-04-20 | |
| A2B Chem LLC | AF22821-5g |
3-Pyridinecarbonitrile,1,6-dihydro-4-hydroxy-6-oxo-(9CI) |
146391-91-5 | >95% | 5g |
$712.00 | 2024-04-20 |
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Recent Advances in the Study of 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS: 146391-91-5)
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS: 146391-91-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and antimicrobial activity. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic routes, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile as a scaffold for designing novel kinase inhibitors. The research team utilized computational docking studies to identify its binding affinity with cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The compound's unique pyridine core and hydroxyl-carbonitrile functionality were found to enhance hydrogen bonding interactions with the ATP-binding site of CDK2, suggesting its potential as a lead compound for anticancer drug development.
In the realm of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters article (2024) reported the synthesis of derivatives of 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study employed a microwave-assisted synthesis approach to optimize the yield and purity of the compound, achieving a 78% improvement in reaction efficiency compared to traditional methods. Structure-activity relationship (SAR) analysis revealed that modifications at the 4-hydroxy position significantly influenced the compound's antimicrobial potency.
From a synthetic chemistry perspective, advancements in the production of 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile have been notable. A 2024 Organic Process Research & Development paper detailed a green chemistry approach using biocatalysis to produce the compound with reduced environmental impact. The enzymatic route, employing a modified nitrilase, achieved a 92% yield while minimizing hazardous byproducts. This innovation addresses one of the key challenges in scaling up production for pharmaceutical applications.
The compound's mechanism of action continues to be an area of active investigation. Recent in vitro studies (2023) have suggested that 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile may exert its biological effects through modulation of reactive oxygen species (ROS) pathways. Using fluorescence-based assays, researchers observed dose-dependent changes in intracellular ROS levels in treated cancer cell lines, providing a potential explanation for its observed cytotoxic effects. These findings open new avenues for exploring its application in oxidative stress-related disorders.
Despite these promising developments, challenges remain in the clinical translation of 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile-based therapeutics. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2024) indicate that the compound exhibits moderate bioavailability (43%) in rodent models, with rapid clearance being a particular concern. Current research efforts are focused on prodrug strategies and formulation optimization to improve its pharmacokinetic profile for potential human trials.
In conclusion, 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS: 146391-91-5) represents a versatile chemical entity with growing importance in medicinal chemistry. The latest research underscores its potential as a multifunctional scaffold for drug discovery, while also highlighting areas requiring further investigation. As synthetic methodologies advance and biological understanding deepens, this compound is poised to contribute significantly to the development of novel therapeutic agents across multiple disease areas.
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